molecular formula C15H23NO2S B6503335 4-ethyl-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide CAS No. 1396746-07-8

4-ethyl-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide

Cat. No.: B6503335
CAS No.: 1396746-07-8
M. Wt: 281.4 g/mol
InChI Key: FLUURBKIPMHZAO-UHFFFAOYSA-N
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Description

4-ethyl-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide is a benzamide derivative characterized by:

  • A 4-ethyl substituent on the benzene ring.
  • A hydroxy group and methyl group at the 2-position of the butyl side chain.
  • A methylsulfanyl (SCH₃) moiety at the 4-position of the butyl chain.

Properties

IUPAC Name

4-ethyl-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S/c1-4-12-5-7-13(8-6-12)14(17)16-11-15(2,18)9-10-19-3/h5-8,18H,4,9-11H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUURBKIPMHZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCC(C)(CCSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-ethyl-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide is a compound of interest due to its potential biological activities, particularly in the context of anti-parasitic and anti-cancer properties. This article explores the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research sources.

The synthesis of this compound involves several steps including the formation of the benzamide structure and the introduction of the ethyl and methylsulfanyl groups. The compound's chemical structure is critical for its biological activity, influencing its interaction with various biological targets.

Anti-Parasitic Activity

Research indicates that related compounds in the benzamide series exhibit moderate to potent activity against protozoan parasites. For instance, N-(4-ethylbenzoyl)-2-hydroxybenzamide has shown activity against Toxoplasma gondii and Plasmodium falciparum . The biological evaluation of these compounds often reveals their effectiveness against multiple strains of parasites, suggesting a broad spectrum of anti-parasitic action.

Table 1: Biological Activity Against Protozoan Parasites

CompoundTarget ParasiteActivity Level
N-(4-ethylbenzoyl)-2-hydroxybenzamideToxoplasma gondiiModerate
N-(4-ethylbenzoyl)-2-hydroxybenzamidePlasmodium falciparumSignificant
This compoundTBDTBD

Anti-Cancer Activity

The compound's structural features suggest potential interactions with cancer-related pathways. Compounds with similar structures have been evaluated for their antiproliferative activities against various cancer cell lines. For example, benzoylpiperidine derivatives have shown inhibition of cell viability in ovarian cancer cells . This suggests that this compound may also possess similar properties.

Table 2: Anti-Cancer Activity Overview

CompoundCancer Cell LineIC50 Value (µM)
Benzoylpiperidine derivativeOVCAR-331.5
Benzoylpiperidine derivativeCOV31843.9
This compoundTBDTBD

Structure-Activity Relationships (SAR)

The SAR studies highlight that modifications in the chemical structure significantly impact biological activity. For instance, changes to the phenolic ring or the benzoyl moiety can enhance potency or selectivity towards specific targets such as heat shock proteins or enzymes involved in cancer progression . Understanding these relationships is crucial for optimizing the efficacy of this compound.

Case Studies

  • Case Study on Anti-Parasitic Efficacy : A study evaluated the efficacy of various benzamide derivatives against T. gondii. The results indicated that structural modifications led to enhanced activity, emphasizing the importance of SAR in drug development .
  • Case Study on Cancer Cell Lines : Research on similar compounds demonstrated significant inhibition of growth in ovarian cancer cell lines, supporting further investigation into the potential applications of this compound in oncology .

Scientific Research Applications

Pharmacological Applications

  • Antiparasitic Activity
    • Recent studies have indicated that derivatives of benzamides, including compounds similar to 4-ethyl-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide, exhibit significant activity against protozoan parasites such as Plasmodium falciparum and Toxoplasma gondii. The structure-activity relationship (SAR) studies have shown that modifications in the benzamide structure can enhance efficacy against these pathogens .
    CompoundTarget ParasiteActivity Level
    1aT. gondiiHigh
    1rP. falciparumSuperior
    The compound's mechanism of action appears to involve interference with metabolic pathways critical for parasite survival, making it a candidate for further development as an antiparasitic agent.
  • Potential Anticancer Properties
    • Compounds with similar structures have been investigated for their potential anticancer properties. Research indicates that modifications in the side chains can lead to enhanced cytotoxicity against various cancer cell lines. For instance, derivatives of benzamides have shown promise in inhibiting tumor growth in preclinical models .

Biochemical Applications

  • Enzyme Inhibition
    • The compound's ability to act as an enzyme inhibitor has been explored, particularly concerning enzymes involved in metabolic processes in both humans and pathogens. Its structural features allow it to bind effectively to enzyme active sites, potentially leading to therapeutic applications in metabolic disorders .
  • Drug Delivery Systems
    • Due to its favorable solubility and stability profile, this compound can be utilized in drug delivery systems. Its incorporation into nanoparticles or liposomes may enhance the bioavailability of other therapeutic agents .

Material Science Applications

  • Polymer Synthesis
    • The compound has been investigated as a building block for synthesizing polymers with specific properties. Its functional groups can facilitate polymerization reactions, leading to materials with desirable mechanical and thermal properties suitable for various industrial applications .

Case Studies

  • Case Study on Antiparasitic Activity
    • A study published in Nature Communications evaluated the antiparasitic efficacy of various benzamide derivatives against Toxoplasma gondii. The study found that compounds with structural similarities to this compound exhibited significant inhibition of tachyzoite replication, suggesting potential for therapeutic development .
  • Case Study on Drug Formulation
    • Research conducted at a pharmaceutical company explored the use of this compound in a novel drug formulation aimed at enhancing the delivery of hydrophobic drugs. The results indicated improved solubility and stability of the formulation compared to conventional methods .

Comparison with Similar Compounds

Example Compounds:

  • N-(2-nitrophenyl)-4-bromo-benzamide (): Features a bromo substituent at the benzene 4-position and a nitro group on the aniline moiety.
  • 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) (): Adds a methoxy group to the nitroaniline ring.
Parameter Target Compound N-(2-nitrophenyl)-4-bromo-benzamide 4MNB
Benzene Substituent 4-ethyl 4-bromo 4-bromo
Side Chain 2-hydroxy-2-methyl-4-SCH₃-butyl 2-nitrophenyl 4-methoxy-2-nitrophenyl
Molecular Interactions Likely hydrogen bonding (OH) Nitro groups enable π-π stacking Methoxy enhances solubility
Crystallography Not reported Two molecules/asymmetric unit Similar packing to nitro derivatives

Key Differences :

  • The hydroxy and SCH₃ groups could enhance solubility relative to purely aromatic nitro derivatives.

Herbicidal and Agrochemical Derivatives

Example Compound:

  • Sodium salt of 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide (): A herbicidal benzamide with trifluoromethyl and tetrazolyl groups.
Parameter Target Compound Herbicidal Benzamide
Benzene Substituents 4-ethyl 2-chloro, 3-SCH₃, 4-CF₃
Side Chain Hydroxy-butyl 1-methyltetrazol-5-yl
Application Unknown (structural hints) Herbicide
Key Functional Groups SCH₃, OH CF₃ (electron-withdrawing), tetrazolyl

Key Differences :

  • The herbicidal compound’s trifluoromethyl group increases electrophilicity, critical for enzyme inhibition in weeds.
  • The target compound lacks strong electron-withdrawing groups, suggesting divergent biological targets.

Neuroleptic Benzamide Derivatives

Example Compounds:

  • Amisulpride, Tiapride, Sulpiride (): Benzamide-based neuroleptics with substituted amino side chains.
Parameter Target Compound Amisulpride
Benzene Substituent 4-ethyl 2-methoxy, 5-aminosulfonyl
Side Chain Hydroxy-butyl-SCH₃ Ethylpyrrolidinyl
Bioactivity Unknown Dopamine D2/D3 receptor antagonism

Key Differences :

  • Neuroleptics prioritize sulfonamide or pyrrolidine groups for receptor binding, absent in the target compound.
  • The target’s SCH₃ and hydroxy groups may limit blood-brain barrier penetration compared to smaller substituents in neuroleptics.

Sulfamoyl-Containing Benzamides

Example Compounds:

  • 4-[butyl(ethyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide ()
  • 4-[butyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide ()
Parameter Target Compound Sulfamoyl-Benzamide ()
Benzene Substituent 4-ethyl Sulfamoyl group
Side Chain Hydroxy-butyl-SCH₃ Pyrimidinyl/oxadiazolyl heterocycles
Potential Use Unclear Enzyme inhibition (e.g., kinase targets)

Key Differences :

  • Sulfamoyl and heterocyclic groups in –7 enhance hydrogen-bonding and π-stacking , favoring enzyme active-site interactions.
  • The target compound’s SCH₃ and ethyl groups may favor lipid-rich environments, suggesting membrane-associated targets.

Research Implications and Gaps

  • Structural Analysis : The target compound’s crystallographic data (if available via methods like SHELX ) could clarify conformational preferences.
  • Differentiation Challenges : Like neuroleptic benzamides (), subtle structural changes in the target compound may require advanced analytical techniques (e.g., HPLC-MS ) for identification.
  • Biological Screening : Prioritize assays for herbicide or neuroleptic activity based on substituent-driven hypotheses (e.g., SCH₃ for glutathione transferase interactions).

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